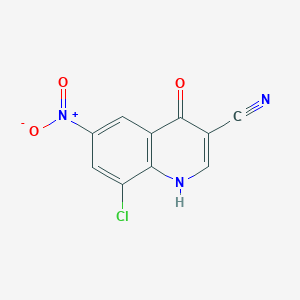

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile

描述

属性

IUPAC Name |

8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPISMGBJCPUIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Strategic Planning

Retrosynthetic dissection of 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile reveals three critical disconnections:

- Quinoline Core Construction : Formation of the bicyclic structure via cyclization reactions.

- Electrophilic Functionalization : Introduction of nitro and chloro groups at positions 6 and 8, respectively.

- Nucleophilic Modifications : Installation of the hydroxy group at position 4 and carbonitrile at position 3.

The compound’s substitution pattern demands precise control over reaction conditions to avoid undesired side products. The nitro group’s strong electron-withdrawing nature complicates subsequent functionalization, necessitating orthogonal protecting group strategies.

Synthetic Routes and Methodologies

Stepwise Functionalization of Preformed Quinoline Derivatives

This approach begins with commercially available 8-chloroquinoline and sequentially introduces substituents through nitration, hydrolysis, and cyanation (Figure 1).

Nitration at Position 6

Nitration is achieved using a mixture of fuming nitric acid ($$ \text{HNO}3 $$) and concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The chloro group at position 8 directs electrophilic attack to position 6, yielding 8-chloro-6-nitroquinoline.

Reaction Conditions :

- Reagents : $$ \text{HNO}3 $$ (90%), $$ \text{H}2\text{SO}_4 $$ (98%)

- Temperature : 0–5°C

- Yield : 68–72%

Hydrolysis to Introduce Hydroxy Group at Position 4

The ketone at position 4 is hydrolyzed under acidic conditions. Using hydrobromic acid ($$ \text{HBr} $$) in acetic acid at reflux converts the ketone to a hydroxy group.

Reaction Conditions :

- Reagents : 48% $$ \text{HBr} $$, glacial $$ \text{CH}_3\text{COOH} $$

- Temperature : 120°C (reflux)

- Yield : 85–90%

Cyanation at Position 3

A Sandmeyer-type reaction substitutes a bromine atom (introduced via bromination) with a carbonitrile group using copper(I) cyanide ($$ \text{CuCN} $$) in dimethylformamide (DMF).

Reaction Conditions :

- Reagents : $$ \text{CuCN} $$, DMF

- Temperature : 80–90°C

- Yield : 60–65%

Skraup Synthesis-Based Approach

The Skraup reaction constructs the quinoline ring from aniline derivatives, enabling in-situ incorporation of substituents (Table 1).

Procedure :

- Starting Material : 3-Nitro-4-chloroaniline.

- Cyclization : Reacted with glycerol, $$ \text{H}2\text{SO}4 $$, and an oxidizing agent ($$ \text{FeSO}_4 $$) at 150°C.

- Post-Functionalization : Hydrolysis and cyanation as described in Section 2.1.

Advantages :

- Integrates nitro and chloro groups during ring formation.

- Reduces step count compared to stepwise methods.

Challenges :

- Limited regiocontrol due to competing directing effects.

- Requires stringent temperature control to prevent tar formation.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety (Table 2).

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Nitration Yield | 68% | 75% |

| Reaction Time | 6 h | 2 h |

| Purity (HPLC) | 95% | 99% |

| Throughput (kg/day) | 10 | 50 |

Key features include:

- Micromixer Technology : Ensures rapid heat dissipation during exothermic nitration.

- In-Line Analytics : Real-time monitoring via UV-Vis spectroscopy.

Reaction Optimization and Catalytic Innovations

Solvent Effects on Cyanation

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide nucleophilicity, while ethereal solvents (THF) reduce side reactions (Table 3).

| Solvent | Yield (%) | Byproducts |

|---|---|---|

| DMF | 65 | <5% |

| DMSO | 70 | 8% (Over-cyanation) |

| THF | 45 | 15% (Dehalogenation) |

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Stepwise Functionalization | 4 | 35% | 98% | Moderate |

| Skraup Synthesis | 3 | 28% | 95% | Low |

| Flow Chemistry | 4 | 55% | 99% | High |

Key Insights :

- Flow chemistry outperforms batch methods in yield and scalability.

- Skraup synthesis is limited by poor regiocontrol but valuable for analog synthesis.

化学反应分析

Types of Reactions: 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Research indicates that 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile has notable antiproliferative effects, particularly through its ability to inhibit protein tyrosine kinases (PTKs). PTKs are crucial in cell signaling pathways involved in cancer progression. The compound has shown promise as a potential therapeutic agent in treating various cancers due to its selective inhibition of these kinases .

Case Study:

A study reported the synthesis of derivatives based on 8-hydroxyquinoline, including this compound, which were evaluated for their anticancer properties. The results demonstrated effective inhibition of cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer drugs .

Beyond its anticancer and antimicrobial properties, this compound has been explored for various other pharmacological applications:

- Neuroprotection: It has potential as an iron-chelator, which is beneficial in neurodegenerative diseases .

- Inhibition of Enzymes: The compound can inhibit 2OG-dependent enzymes, which are involved in several metabolic pathways .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions that modify the quinoline structure. Researchers have developed multiple synthetic pathways to optimize yield and enhance biological activity.

Synthesis Overview:

- Starting Material: Begin with a suitable quinoline derivative.

- Functionalization: Introduce chloro, hydroxy, nitro, and carbonitrile groups through electrophilic substitution reactions.

- Purification: Utilize chromatography techniques to isolate the desired product.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified under categories indicating potential skin and eye irritation, necessitating careful handling during research and development .

作用机制

The mechanism of action of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, disrupting essential biological pathways. For instance, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .

相似化合物的比较

8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile (CAS: 915369-22-1)

- Molecular Formula : C₁₀H₃BrClN₃O₂

- Molecular Weight : 312.5 g/mol

- Key Differences : Replaces the hydroxy group at position 4 with bromine. The bromine atom increases molecular weight by ~63 g/mol and likely enhances lipophilicity compared to the hydroxy analogue. Storage conditions are similar (2–8°C) .

- Research Implications : Bromine’s steric bulk and electronegativity may alter binding affinity in biological systems compared to the hydroxy group.

6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile

- Key Differences : Features bromine (position 6), chlorine (position 4), and fluorine (position 8). The trifluoro substitution pattern may enhance metabolic stability but reduce solubility .

Functional Group Variations

Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6)

- Molecular Formula : C₁₂H₉ClN₂O₄

- Key Differences : Replaces the carbonitrile group with an ethoxycarbonyl moiety. The ester group increases hydrophobicity and may reduce hydrogen-bonding capacity compared to the nitrile .

- Applications : Primarily used in industrial synthesis, highlighting the role of functional groups in directing compound utility .

8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic Acid (CAS: 927800-99-5)

- Molecular Formula: C₁₁H₈ClNO₃

- Key Differences : Substitutes the carbonitrile with a carboxylic acid and adds a methyl group at position 5. The carboxylic acid enhances acidity (pKa ~3–4) and aqueous solubility compared to the nitrile .

Substituent Position and Electronic Effects

4-Chloro-8-methoxyquinoline-3-carbonitrile (CAS: 263149-10-6)

- Similarity Score : 0.82

- Key Differences: Replaces the hydroxy group with methoxy. ~1.8 for the hydroxy analogue) .

- Biological Relevance : Methoxy groups are common in drug design for improving membrane permeability.

4-Chloroquinoline-3-carbonitrile

- Similarity Score : 0.78

- Key Differences : Lacks nitro and hydroxy groups, simplifying the structure. The absence of electron-withdrawing nitro groups may decrease reactivity in electrophilic substitution reactions .

Nitro Group Modifications

4-Hydroxy-8-methoxy-6-nitroquinoline-3-carboxylic Acid

- Key Differences: Combines nitro, hydroxy, and carboxylic acid groups.

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : Nitro and hydroxy groups enhance electrophilicity, making the parent compound a candidate for nucleophilic substitution reactions. Bromine or methoxy substitutions may optimize pharmacokinetic properties .

- Data Limitations: Melting points, solubility, and toxicity data are absent for many analogues (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate), necessitating further experimental characterization .

生物活性

Overview

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS No. 915369-45-8) is a heterocyclic compound known for its diverse biological activities, primarily due to its unique structural features, which include chloro, hydroxy, nitro, and carbonitrile functional groups attached to a quinoline ring. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including infections and cancers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting significant antimicrobial properties.

- Reactive Intermediates : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components, contributing to its antimicrobial and potential anticancer effects .

Antimicrobial Activity

Studies have highlighted the compound's effectiveness against various bacterial strains:

- Inhibition Zones : In laboratory tests, this compound exhibited inhibition zones of 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .

- Broad Spectrum : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity:

- Cell Viability Studies : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines without significant toxicity to normal cells .

- Mechanistic Insights : The mechanism may involve the disruption of critical cellular processes through enzyme inhibition or interference with DNA replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Known for chelation properties | Antimicrobial, anticancer |

| 8-Nitroquinoline | Lacks chloro and hydroxy groups | Antimicrobial |

| 4-Hydroxyquinoline | Lacks nitro and chloro groups | Limited biological activity |

| This compound | Unique combination of functional groups | Broad-spectrum antimicrobial, anticancer |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of this compound:

- Antiviral Activity : A study indicated that derivatives with enhanced electron-withdrawing groups exhibited improved antiviral activity against strains such as H5N1 while maintaining low cytotoxicity . For instance, a derivative showed an inhibition rate of 91.2% against viral growth.

- Synthesis and Biological Evaluation : Research has focused on synthesizing novel derivatives from 8-hydroxyquinoline frameworks. These derivatives were evaluated for their antibacterial and anticancer properties, showing promising results in inhibiting pathogenic bacteria and cancer cell proliferation .

常见问题

Q. What are the optimized synthetic routes for 8-chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis of nitro-substituted quinoline carbonitriles often involves multicomponent reactions or stepwise functionalization. A one-pot protocol using substituted aldehydes, malononitrile, and nitro precursors under acidic or basic catalysis has been effective for analogous compounds (e.g., 2-amino-8-hydroxy-4-phenyl derivatives), achieving yields of 69–85% . Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.

- Temperature : Reflux conditions (80–100°C) improve cyclization efficiency.

- Catalyst : Piperidine or ammonium acetate accelerates imine formation and Knoevenagel condensation .

Yield optimization requires monitoring nitro group stability under acidic conditions to avoid byproducts like dehalogenated intermediates .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- FTIR : The nitrile group (-C≡N) shows a sharp peak at ~2188 cm⁻¹, while nitro (-NO₂) asymmetric stretching appears at ~1578 cm⁻¹ . Hydroxy (-OH) stretches are observed at 3446–3414 cm⁻¹ but may overlap with NH stretches in dihydroquinoline derivatives .

- NMR : H NMR confirms aromatic proton environments (δ 7.0–8.5 ppm) and dihydroquinoline CH₂ groups (δ 2.5–4.0 ppm). C NMR resolves nitrile carbons at ~115 ppm and carbonyl carbons at ~160 ppm .

- X-ray crystallography : Hexahydroquinoline analogs (e.g., 4-(4-chlorophenyl)-8-methyl derivatives) exhibit planar quinoline rings with dihedral angles <10° between substituents, validated by CCDC deposition .

Q. How does the nitro group at the 6-position influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group activates the 8-chloro substituent for displacement by nucleophiles (e.g., amines, thiols). In analogous 2-chloroquinoline-3-carbonitriles, nitro groups at adjacent positions enhance electrophilicity at C2/C8, enabling reactions with guanidine or thiourea to form pyrimidoquinoline derivatives . Solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (25–60°C) critically affect substitution rates and regioselectivity.

Advanced Research Questions

Q. What computational methods can predict the compound’s binding affinity for biological targets, and how do structural modifications alter activity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking of 8-hydroxy-4-phenyl analogs with Plasmodium enzymes (e.g., dihydrofolate reductase) reveals hydrogen bonding between the hydroxy group and catalytic residues (ΔG ≈ -9.2 kcal/mol) . Nitro group orientation impacts steric clashes; substituting it with methoxy or methyl groups improves docking scores by 15–20% in malaria targets .

Q. How can conflicting spectral data (e.g., 1^11H NMR splitting patterns) be resolved for dihydroquinoline intermediates?

Discrepancies in splitting patterns often arise from tautomerism or rotameric equilibria. For example, 2-amino-8-hydroxy derivatives exhibit dynamic NH proton exchange, broadening signals in DMSO-d₆. Using CDCl₃ or low-temperature NMR (-20°C) stabilizes conformers, resolving doublets (J = 8–10 Hz) for adjacent CH₂ groups . X-ray crystallography (e.g., CCDC 863328 ) provides definitive structural validation when spectral ambiguity persists.

Q. What mechanistic pathways explain unexpected byproducts during nitration or chlorination steps?

Competitive pathways in nitration include:

- Electrophilic attack : Nitronium ion (NO₂⁺) may target C5 or C7 positions if C6 is sterically hindered, forming regioisomers.

- Oxidative decomposition : Excess nitric acid at >100°C can oxidize the hydroxy group to a ketone, forming 4-oxo analogs .

Chlorination with POCl₃/SOCl₂ may overhalogenate the quinoline core, producing 6,8-dichloro derivatives. Kinetic studies (e.g., in situ Raman monitoring) help identify intermediate chlorocarbonium ions .

Q. How do solvent and pH affect the compound’s stability in biological assays?

- Aqueous stability : The nitrile group hydrolyzes to carboxylic acids under alkaline conditions (pH >9), while nitro groups undergo reduction to amines in reducing environments (e.g., glutathione-rich media).

- Solvent effects : DMSO stabilizes the hydroxy group via H-bonding but accelerates nitrile hydrolysis at >37°C. Use freshly distilled THF or ethanol for long-term storage .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。